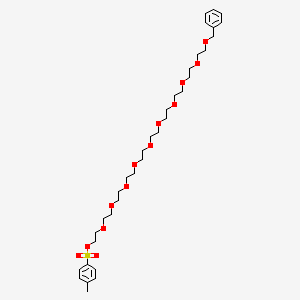

Benzyl-PEG10-Ots

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C34H54O13S |

|---|---|

Molekulargewicht |

702.9 g/mol |

IUPAC-Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C34H54O13S/c1-32-7-9-34(10-8-32)48(35,36)47-30-29-45-26-25-43-22-21-41-18-17-39-14-13-37-11-12-38-15-16-40-19-20-42-23-24-44-27-28-46-31-33-5-3-2-4-6-33/h2-10H,11-31H2,1H3 |

InChI-Schlüssel |

DVGQCYOHVDXTHC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Benzyl-PEG10-Ots: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG10-Ots is a heterobifunctional crosslinker featuring a benzyl-protected polyethylene glycol (PEG) chain of ten ethylene glycol units, terminating in a tosylate group. This molecule is of significant interest to researchers in drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). As a PEG-based PROTAC linker, this compound facilitates the covalent linkage of a target protein ligand and an E3 ubiquitin ligase ligand, bringing the two in proximity to induce ubiquitination and subsequent degradation of the target protein.[1][2][3] The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[4] The tosylate group serves as an excellent leaving group for nucleophilic substitution reactions, enabling facile conjugation to various functional groups on target ligands.[5]

This technical guide provides a detailed overview of the known chemical properties, structure, and relevant experimental considerations for this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzyl ether at one terminus of a ten-unit polyethylene glycol chain, and a tosylate ester at the other.

Molecular Formula: C₃₄H₅₄O₁₃S[2][3][6]

Molecular Weight: 702.85 g/mol [2][3][6]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Benzyl Alcohol | Benzyl Tosylate |

| Molecular Formula | C₃₄H₅₄O₁₃S | C₇H₈O | C₁₄H₁₄O₃S |

| Molecular Weight ( g/mol ) | 702.85 | 108.14 | 262.33[7] |

| Appearance | Not specified (likely a viscous oil or waxy solid) | Colorless liquid[8] | Not specified |

| Boiling Point (°C) | Not available | 205.3 | Not available |

| Melting Point (°C) | Not available | -15.2 | Not available |

| Density (g/cm³) | Not available | 1.044 | Not available |

| Solubility | Soluble in organic solvents (e.g., DCM, DMF, DMSO). The PEG chain imparts some water solubility. | Soluble in water, alcohol, ether, chloroform[8] | Not available |

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this compound are not publicly available. However, based on its structure, the following characteristic peaks can be anticipated in its spectroscopic data.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (Benzyl & Tosyl): Multiple signals in the range of δ 7.2-7.9 ppm.

-

Benzyl CH₂: A singlet around δ 4.5 ppm.

-

PEG Backbone (-(OCH₂CH₂)₉-): A complex multiplet centered around δ 3.6 ppm.[9][10]

-

CH₂ adjacent to Tosylate: A triplet around δ 4.1-4.2 ppm.

-

Tosyl CH₃: A singlet around δ 2.4 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Multiple signals in the range of δ 125-145 ppm.

-

PEG Backbone: A prominent signal around δ 70 ppm.

-

Benzyl CH₂: A signal around δ 73 ppm.

-

CH₂ adjacent to Tosylate: A signal around δ 69 ppm.

-

Tosyl CH₃: A signal around δ 21 ppm.

IR (Infrared) Spectroscopy:

-

C-H stretch (aromatic): ~3030 cm⁻¹

-

C-H stretch (aliphatic): ~2870 cm⁻¹

-

C=C stretch (aromatic): ~1600 and 1495 cm⁻¹

-

C-O-C stretch (ether): Strong, broad band around 1100 cm⁻¹[11]

-

S=O stretch (sulfonate): ~1350 and 1175 cm⁻¹

-

S-O-C stretch (sulfonate ester): ~950 cm⁻¹

Experimental Protocols

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not publicly available, a general procedure can be adapted from established methods for the tosylation of PEG alcohols. The synthesis would typically involve the reaction of Benzyl-PEG10-alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Materials:

-

Benzyl-PEG10-alcohol[1]

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or triethylamine (as a base and solvent)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure (General):

-

Dissolve Benzyl-PEG10-alcohol in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine or triethylamine to the solution.

-

Slowly add a solution of p-toluenesulfonyl chloride in the same solvent.

-

Allow the reaction to stir at 0 °C for a few hours and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench it by adding water.

-

Extract the product with DCM.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Diagram 1: Synthetic Workflow for this compound

Caption: General workflow for the synthesis of this compound.

Use of this compound in PROTAC Synthesis

This compound serves as a versatile linker for conjugating a nucleophilic group on a target protein ligand. A common nucleophile is a primary or secondary amine, or a thiol group.

General Protocol for Conjugation to an Amine-Containing Ligand:

-

Dissolve the amine-containing target protein ligand in a suitable aprotic solvent such as DMF or DMSO.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the solution.

-

Add a solution of this compound in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by LC-MS.

-

Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the desired PROTAC precursor.

Diagram 2: PROTAC Synthesis using this compound

References

- 1. Benzyl-PEG10-alcohol | CAS#:908258-44-6 | Chemsrc [chemsrc.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. This compound | whatman (沃特曼) [fluoroprobe.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzyl-PEG2-Tos, 4981-83-3 | BroadPharm [broadpharm.com]

- 6. This compound [amp.chemicalbook.com]

- 7. Benzyl tosylate | C14H14O3S | CID 160558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

The Role and Mechanism of Benzyl-PEG10-Ots in PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's natural ubiquitin-proteasome system. The linker component of a PROTAC, which connects the target protein ligand to the E3 ligase ligand, is a critical determinant of its efficacy. This technical guide provides a comprehensive overview of the mechanism of action of Benzyl-PEG10-Ots, a long-chain polyethylene glycol (PEG)-based linker, in the context of PROTAC design and function. While specific quantitative data for PROTACs utilizing this compound is not yet publicly available, this guide will leverage data from PROTACs with similar long-chain PEG linkers to provide representative insights. We will delve into its role in modulating the physicochemical properties of PROTACs, detail experimental protocols for its incorporation and evaluation, and visualize the underlying biological pathways.

Introduction to PROTACs and the Critical Role of Linkers

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By forming a ternary complex between the POI and the E3 ligase, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker is not merely a passive spacer; its length, composition, and flexibility are crucial for optimizing the formation and stability of the ternary complex, as well as influencing the overall physicochemical properties of the PROTAC, such as solubility and cell permeability.[1][2]

This compound: A Long-Chain PEG Linker

This compound is a bifunctional linker belonging to the polyethylene glycol (PEG) class. Its structure consists of a ten-unit PEG chain, providing a significant length and flexibility. One terminus is protected with a benzyl group, while the other is functionalized with a tosylate (Ots) group. The tosylate is an excellent leaving group, making this linker ideal for nucleophilic substitution reactions during PROTAC synthesis.

The key attributes of the this compound linker are:

-

Length and Flexibility: The 10-unit PEG chain offers a substantial and flexible spacer, which can be crucial for enabling the optimal orientation of the POI and E3 ligase for efficient ternary complex formation.[3]

-

Hydrophilicity: The PEG backbone imparts hydrophilicity to the PROTAC molecule, which can improve aqueous solubility and reduce non-specific binding.[4]

-

Synthetic Tractability: The terminal tosylate group provides a reactive handle for straightforward conjugation to a nucleophilic functional group on either the POI ligand or the E3 ligase ligand.

Mechanism of Action of this compound in PROTACs

The primary role of the this compound linker is to bridge the POI-binding and E3 ligase-binding moieties of the PROTAC, thereby facilitating the formation of a productive ternary complex. The length and flexibility of the PEG10 chain allow the two ends of the PROTAC to adopt a conformation that minimizes steric hindrance and promotes favorable protein-protein interactions between the POI and the E3 ligase. This spatial arrangement is critical for the efficient transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of the POI.

Visualizing the PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC, which is applicable to those synthesized with a this compound linker.

Caption: General mechanism of PROTAC-mediated protein degradation.

Quantitative Data for PROTACs with Long-Chain PEG Linkers

While specific degradation data for a PROTAC utilizing the this compound linker is not available in the public domain, the following table summarizes representative data from published studies on PROTACs with long-chain PEG linkers. This data illustrates the impact of linker length on degradation efficiency, measured by DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).

| PROTAC ID | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |

| RC-1 | BTK | CRBN | PEG6 | <10 | ~90 | [5] |

| NC-1 | BTK | CRBN | PEG-based | 2.2 | 97 | [5] |

| PROTAC 12 | ER | VHL | PEG chain | <100 | >80 | [6] |

| PROTAC 14 | ER | VHL | PEG chain | <100 | >80 | [6] |

| A1874 | BRD4 | MDM2 | 13-atom PEG | <100 | >98 | [7] |

| ARV-771 | BRD2/3/4 | VHL | PEG-based | <1 | >90 | [7] |

| MZ1 | BET proteins | VHL | PEG-based | <100 | >90 | [7] |

Note: This table presents a selection of data from different studies and should be interpreted as illustrative of the performance of PROTACs with long-chain PEG linkers.

Experimental Protocols

Synthesis of a PROTAC using this compound

The synthesis of a PROTAC using this compound typically involves a nucleophilic substitution reaction where a nucleophile on the POI ligand or E3 ligase ligand displaces the tosylate group. The following is a generalized, representative protocol.

Reaction Scheme:

Caption: Representative synthetic workflow for a PROTAC using a PEG-Ots linker.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of the amine-containing ligand (POI or E3 ligase ligand, 1.0 eq) in an appropriate aprotic solvent (e.g., DMF or acetonitrile), add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

-

Addition of Linker: Add this compound (1.1 eq) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) until the reaction is complete, as monitored by TLC or LC-MS. The tosylate is a good leaving group, facilitating nucleophilic attack by the amine.[8]

-

Work-up and Purification: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the benzylated intermediate.

-

Deprotection: Dissolve the intermediate in a suitable solvent (e.g., methanol or ethanol) and add a palladium on carbon catalyst (Pd/C, 10 mol%). Stir the mixture under a hydrogen atmosphere until the deprotection is complete.

-

Purification: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate. Purify the resulting alcohol-terminated intermediate.

-

Second Coupling: The free hydroxyl group can then be tosylated again or activated in another way to react with the second ligand to complete the PROTAC synthesis. Alternatively, if the second ligand has a good leaving group, the alcohol can act as the nucleophile.

Note: This is a generalized protocol. Reaction conditions, including solvent, base, temperature, and purification methods, must be optimized for specific ligands.

Western Blot Protocol for Assessing Protein Degradation

Western blotting is a standard method to quantify the degradation of a target protein following PROTAC treatment.[9][10][11][12][13]

Materials:

-

Cell culture reagents

-

PROTAC stock solution (e.g., in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence detection reagent

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Heat the samples at 95-100 °C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4 °C or for 1-2 hours at room temperature.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the ECL reagent to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Conclusion

This compound represents a valuable tool in the PROTAC designer's toolbox. Its long, flexible, and hydrophilic PEG chain can significantly influence the physicochemical properties and degradation efficacy of a PROTAC. While direct experimental data for this specific linker is not yet prevalent, the principles of its mechanism of action and the methodologies for its use are well-established within the broader context of PEG-ylated PROTACs. The provided representative data and experimental protocols offer a solid foundation for researchers to incorporate and evaluate this compound or similar long-chain PEG linkers in their PROTAC development programs. Further studies on PROTACs specifically utilizing this compound will be crucial to fully elucidate its unique contributions to targeted protein degradation.

References

- 1. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 2. precisepeg.com [precisepeg.com]

- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 5. Khan Academy [khanacademy.org]

- 6. DeepPROTACs is a deep learning-based targeted degradation predictor for PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. Western Blot Protocol | Proteintech Group [ptglab.com]

- 10. academic.oup.com [academic.oup.com]

- 11. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Western Blot Protocol | Proteintech Group [ptglab.com]

- 13. m.youtube.com [m.youtube.com]

Understanding Benzyl-PEG10-Ots as a PROTAC Linker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. The linker component of a PROTAC, which connects the target protein binder and the E3 ligase recruiter, is a critical determinant of its efficacy. This technical guide provides an in-depth exploration of Benzyl-PEG10-Ots, a bifunctional molecule featuring a benzyl group, a polyethylene glycol (PEG) chain of ten units, and a tosylate (Ots) leaving group, designed for application as a PROTAC linker. While specific PROTACs utilizing the exact this compound linker are not extensively documented in publicly available literature, this guide will leverage data from structurally similar PROTACs containing PEG and benzyl-like linkers to provide a comprehensive understanding of its potential role and application in PROTAC design and development. We will delve into the synthesis, physicochemical properties, and the pivotal role of such linkers in ternary complex formation, ultimately leading to targeted protein degradation. Detailed experimental protocols and data presentation will equip researchers with the necessary knowledge to effectively utilize this class of linkers in their drug discovery endeavors.

Introduction to PROTAC Technology and the Role of Linkers

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[][2] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3]

The linker is not merely a passive spacer; its length, composition, rigidity, and attachment points significantly influence the physicochemical properties and biological activity of the PROTAC.[4][5] Flexible linkers, such as those based on polyethylene glycol (PEG), are widely used due to their ability to allow for multiple binding orientations, which can facilitate the formation of a productive ternary complex.[6] PEG linkers, in particular, can enhance the aqueous solubility of PROTACs, a crucial property for drug development.[5]

This compound: Structure and Physicochemical Properties

This compound is a chemical linker characterized by three key functional components:

-

Benzyl Group: The benzyl group provides a degree of rigidity and can participate in hydrophobic or π-stacking interactions within the ternary complex, potentially enhancing its stability.[4]

-

PEG10 Chain: The ten-unit polyethylene glycol chain imparts flexibility and hydrophilicity to the linker.[5] This flexibility is crucial for allowing the warhead and the E3 ligase ligand to adopt an optimal orientation for ternary complex formation. The hydrophilic nature of the PEG chain can improve the solubility of the resulting PROTAC molecule.[5]

-

Tosylate (Ots) Group: The tosylate group is an excellent leaving group, making this end of the linker reactive towards nucleophiles such as amines or thiols on the warhead or E3 ligase ligand, facilitating the final step of PROTAC synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C34H54O13S | [7] |

| Molecular Weight | 702.85 g/mol | [7] |

| Appearance | Not specified (typically a solid) | |

| Solubility | Soluble in organic solvents like DMSO and DMF | |

| Storage | Recommended at -20°C for long-term storage | [8] |

Synthesis of PROTACs using this compound

The synthesis of a PROTAC using this compound typically involves a convergent synthetic strategy. The warhead (targeting the protein of interest) and the E3 ligase ligand are synthesized or obtained separately, often with a nucleophilic handle (e.g., an amine or a phenol). The final step involves the nucleophilic substitution of the tosylate group on this compound by the nucleophilic group on either the warhead or the E3 ligase ligand.

General Experimental Protocol for PROTAC Synthesis

Note: This is a generalized protocol and may require optimization based on the specific warhead and E3 ligase ligand.

-

Preparation of Reactants: Dissolve the warhead or E3 ligase ligand containing a nucleophilic group (e.g., amine) and this compound in an appropriate aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to the reaction mixture to facilitate the deprotonation of the nucleophile.

-

Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the final PROTAC.

Characterization of PROTACs and Quantitative Data

Due to the lack of specific data for a PROTAC synthesized with this compound, we will present representative data for a well-characterized BRD4-targeting PROTAC, dBET1, which utilizes a PEG-based linker. This data illustrates the typical quantitative parameters used to evaluate PROTAC efficacy.

Table 2: Representative Quantitative Data for a BRD4-Targeting PROTAC (dBET1)

| Parameter | Description | Value | Reference |

| Binding Affinity (Kd) to BRD4 | Dissociation constant for the binding of the PROTAC to the target protein. | 180 nM | |

| Binding Affinity (Kd) to VHL | Dissociation constant for the binding of the PROTAC to the E3 ligase. | 1.8 µM | |

| DC50 | Concentration of the PROTAC required to degrade 50% of the target protein. | 4.3 nM | |

| Dmax | Maximum percentage of target protein degradation achieved. | >98% |

Experimental Protocols for PROTAC Evaluation

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein induced by a PROTAC.[9]

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.

Ternary Complex Formation Assays

Several biophysical techniques can be used to confirm and characterize the formation of the ternary complex.[10][11]

-

Surface Plasmon Resonance (SPR): Can be used to measure the binding kinetics and affinity of the PROTAC to the target protein and the E3 ligase, as well as the formation of the ternary complex.

-

Isothermal Titration Calorimetry (ITC): Provides thermodynamic parameters of binding, including the dissociation constant (Kd) and stoichiometry of the interactions.[10]

-

Fluorescence Resonance Energy Transfer (FRET): A cell-based or biochemical assay that can detect the proximity of the target protein and the E3 ligase upon PROTAC-induced complex formation.

Signaling Pathways and Logical Relationships

The fundamental mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome pathway. The following diagrams illustrate the key steps and relationships in this process.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

- 2. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. precisepeg.com [precisepeg.com]

- 6. chempep.com [chempep.com]

- 7. file.medchemexpress.eu [file.medchemexpress.eu]

- 8. This compound - CAS号查询_生物试剂_化学试剂_分析试剂_实验试剂-普西唐试剂商城 [jm-bio.com]

- 9. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 11. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

The Pivotal Role of PEG Linkers in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted protein degradation (TPD) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of many of these novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs), lies the linker, a component of paramount importance. Among the various linker strategies, polyethylene glycol (PEG) linkers have emerged as a cornerstone of modern degrader chemistry, offering a unique combination of properties that are critical for clinical success. This technical guide provides an in-depth exploration of the role of PEG linkers in TPD, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biological and experimental frameworks.

The Architecture of a PROTAC and the Function of the Linker

PROTACs are heterobifunctional molecules composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is far more than a passive spacer; its length, composition, flexibility, and attachment points critically influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for subsequent polyubiquitination and proteasomal degradation of the POI.[1][2]

Figure 1: Mechanism of Action of a PROTAC.

The Advantages of PEG Linkers in PROTAC Design

PEG linkers are composed of repeating ethylene glycol units and have become a popular choice in PROTAC design due to their favorable physicochemical properties.[3]

-

Enhanced Solubility and Permeability: The hydrophilic nature of PEG linkers can significantly improve the aqueous solubility of often lipophilic PROTAC molecules.[][5] This is crucial for their bioavailability and formulation for in vivo studies.[3] The integration of PEG can also enhance cellular permeability, a key factor for reaching intracellular targets.[6]

-

Optimal Flexibility and Conformation: The flexibility of PEG chains allows the PROTAC to adopt a conformation that facilitates the formation of a stable and productive ternary complex.[3][7] This conformational adaptability can help to overcome potential steric clashes between the POI and the E3 ligase.

-

Tunable Length for Optimized Degradation: The length of the PEG linker is a critical parameter that can be easily modified to fine-tune the distance and orientation between the POI and the E3 ligase.[6] This optimization is often necessary to achieve maximal degradation efficiency.[8]

-

Reduced Non-Specific Binding: The hydrophilic nature of PEG can create a hydration shell around the PROTAC, which may reduce non-specific binding to other proteins and cellular components, thereby improving selectivity.[]

Quantitative Impact of PEG Linker Properties

The choice of PEG linker has a quantifiable impact on the performance of a PROTAC. The following table summarizes key findings from various studies.

| Property | Parameter | Observation | Reference(s) |

| Linker Length | Degradation Efficiency (DC50) | A "hook effect" is often observed, where both very short and very long linkers are suboptimal for degradation. An optimal linker length exists for each specific POI-E3 ligase pair. For example, in a series of BRD4-targeting PROTACs, those with 0 or 4-5 PEG units showed higher potency than those with 1-2 PEG units. | [8] |

| Ternary Complex Stability (α) | Linker length can influence the cooperativity of ternary complex formation. In one study, longer PEG linkers (≥ 4 units) did not impair binding affinity for BTK and CRBN, while shorter linkers did. | [8] | |

| Cell Permeability | The relationship between PEG linker length and permeability is complex. While increased PEG length can increase hydrophilicity, which may reduce passive diffusion, it can also influence the adoption of conformations that shield polar surface area, thereby enhancing permeability. | [9][10] | |

| Linker Composition | Solubility | The inclusion of PEG units in a linker generally increases the aqueous solubility of the PROTAC. | [][6] |

| Lipophilicity (LogD) | Increasing the number of PEG units in a linker decreases the lipophilicity of the PROTAC. | [11] | |

| Attachment Point | Degradation Potency | The exit vector of the linker from both the POI ligand and the E3 ligase ligand significantly impacts the geometry of the ternary complex and, consequently, the degradation potency. | [8] |

Experimental Protocols for Characterizing PEG-Linked PROTACs

A robust evaluation of PEG-linked PROTACs requires a suite of biophysical and cell-based assays.

Figure 2: Experimental workflow for evaluating PEG-linked PROTACs.

Solubility Assays

Objective: To determine the aqueous solubility of the PROTAC.

Method: Shake-Flask Method with HPLC-UV or LC-MS Analysis [][13]

-

Preparation of Saturated Solution: Add an excess amount of the PROTAC to a phosphate buffer (e.g., 0.05 M, pH 7.4).

-

Equilibration: Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Solid and Liquid Phases: Centrifuge the suspension to pellet the undissolved solid.

-

Sample Preparation: Carefully collect the supernatant and dilute it with a suitable solvent (e.g., acetonitrile/water mixture) to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the PROTAC in the diluted supernatant using a validated HPLC-UV or LC-MS method with a standard curve.

Permeability Assays

Objective: To assess the ability of the PROTAC to cross cell membranes.

Method 1: Parallel Artificial Membrane Permeability Assay (PAMPA) [14][15]

-

Membrane Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

-

Donor and Acceptor Plates: The donor plate wells are filled with the PROTAC solution in a buffer at a specific pH (e.g., pH 7.4). The acceptor plate wells are filled with a corresponding buffer.

-

Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-16 hours).

-

Concentration Measurement: The concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS.

-

Permeability Calculation: The effective permeability (Pe) is calculated based on the change in concentration over time and the surface area of the membrane.

Method 2: Caco-2 Cell Permeability Assay [16][17]

-

Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell inserts) and cultured for approximately 21 days to form a differentiated monolayer that mimics the intestinal epithelium.

-

Assay Initiation: The PROTAC is added to either the apical (A) or basolateral (B) side of the monolayer.

-

Sampling: At various time points, samples are taken from the opposite chamber.

-

Quantification: The concentration of the PROTAC in the samples is determined by LC-MS/MS.

-

Permeability Coefficient Calculation: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the involvement of active transporters.

Ternary Complex Formation Assays

Objective: To measure the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

Method: NanoBRET™ Ternary Complex Assay (Promega) [16][18]

-

Cell Preparation: Cells are co-transfected with plasmids expressing the POI fused to HaloTag® and the E3 ligase (e.g., VHL or Cereblon) fused to NanoLuc® luciferase.

-

Labeling: The HaloTag®-POI is labeled with a fluorescent HaloTag® ligand (the energy acceptor).

-

PROTAC Treatment: The cells are treated with varying concentrations of the PROTAC.

-

BRET Measurement: If the PROTAC brings the NanoLuc®-E3 ligase (energy donor) and the labeled HaloTag®-POI into close proximity, Bioluminescence Resonance Energy Transfer (BRET) occurs. The BRET signal is measured using a plate reader.

-

Data Analysis: The BRET ratio is plotted against the PROTAC concentration to determine the potency of ternary complex formation.

Protein Degradation Assays

Objective: To quantify the reduction in the levels of the target protein following PROTAC treatment.

Method: In-Cell Western™ Assay

-

Cell Seeding and Treatment: Cells are seeded in a multi-well plate and treated with a dose-response of the PROTAC for a specific duration (e.g., 24 hours).

-

Cell Fixation and Permeabilization: The cells are fixed with formaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

Immunostaining: The cells are incubated with a primary antibody specific to the POI, followed by an infrared dye-conjugated secondary antibody. A second antibody for a housekeeping protein (e.g., actin) with a different colored dye is used for normalization.

-

Imaging and Quantification: The plate is scanned on an infrared imaging system, and the fluorescence intensity for both the POI and the housekeeping protein is quantified.

-

Data Analysis: The normalized POI levels are plotted against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Signaling Pathway: The Ubiquitin-Proteasome System

The ultimate fate of the polyubiquitinated POI is degradation by the 26S proteasome. This is a fundamental cellular process for protein homeostasis.

Figure 3: The Ubiquitin-Proteasome Signaling Pathway.

Conclusion

PEG linkers are a versatile and powerful tool in the design of targeted protein degraders. Their ability to enhance solubility, modulate permeability, and provide the necessary flexibility for efficient ternary complex formation makes them indispensable for the development of potent and drug-like PROTACs. A systematic approach to linker design, guided by the quantitative data and experimental protocols outlined in this guide, will be crucial for unlocking the full therapeutic potential of this exciting modality. The continued exploration of novel linker chemistries, including variations in PEG length and the incorporation of other functional groups, will undoubtedly lead to the next generation of highly effective protein degraders.

References

- 1. precisepeg.com [precisepeg.com]

- 2. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]

- 3. nbinno.com [nbinno.com]

- 5. The Essential Role of Linkers in PROTACs [axispharm.com]

- 6. Targeted Protein Degrader Linkers - JenKem Technology USA [jenkemusa.com]

- 7. researchgate.net [researchgate.net]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]

- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protein Degradation and PROTACs [se.promega.com]

Benzyl-PEG10-Ots molecular weight and formula

An In-depth Technical Guide to Benzyl-PEG10-Ots

This guide provides a detailed overview of the chemical properties of this compound, a bifunctional crosslinker commonly utilized in bioconjugation and pharmaceutical research, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Properties

This compound is a derivative of polyethylene glycol (PEG) that contains a benzyl ether at one terminus and a tosylate group at the other. The PEG chain consists of 10 ethylene glycol units, enhancing the solubility and pharmacokinetic properties of the molecules it is incorporated into. The tosylate group is an excellent leaving group, making it highly reactive towards nucleophiles such as amines, thiols, and hydroxyls, facilitating the conjugation to proteins and other biomolecules.

Quantitative Data

The key molecular and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C34H54O13S | [1] |

| Molecular Weight | 702.85 g/mol | [1] |

Applications and Experimental Use

This compound is primarily used as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG component of the linker can improve the solubility and cell permeability of the resulting PROTAC molecule.

While specific, detailed experimental protocols are typically dependent on the specific application and are often proprietary, a general workflow for the use of this compound in a conjugation reaction is outlined below.

General Experimental Workflow

Caption: A generalized workflow for a nucleophilic substitution reaction using this compound.

It is important to note that this compound is a synthetic linker and is not involved in endogenous signaling pathways. Therefore, a signaling pathway diagram is not applicable to this molecule. The provided workflow illustrates a common experimental logic for its application in chemical synthesis. Researchers should optimize specific conditions based on the reactants and desired final product.

References

A Technical Guide to PROTAC Design with PEG Linkers

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the core principles guiding the design of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the strategic use of Polyethylene Glycol (PEG) linkers. It covers the fundamental mechanism of action, the critical role of the linker, and detailed experimental protocols for evaluating PROTAC efficacy.

Introduction to Proteolysis Targeting Chimeras (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to selectively eliminate disease-causing proteins by co-opting the cell's own protein disposal machinery.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger the complete degradation of the target protein.[2][] This is achieved through their unique three-part structure:

-

A ligand for the Protein of Interest (POI): This "warhead" specifically binds to the target protein.

-

A ligand for an E3 Ubiquitin Ligase: This "anchor" recruits a component of the ubiquitin-proteasome system (UPS).[4][5]

-

A chemical linker: This flexible tether connects the warhead and the anchor.[4]

The PROTAC molecule brings the POI and the E3 ligase into close proximity, forming a ternary complex.[4][6] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][6] A key advantage of this mechanism is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules before being recycled.[1][6][7]

The Critical Role of the Linker in PROTAC Design

The linker is far more than a passive spacer; its composition, length, and attachment points are critical determinants of a PROTAC's overall performance.[4] The linker significantly influences the formation and stability of the ternary complex, which is a limiting factor for efficient degradation.[8][9] Furthermore, the linker's chemical properties directly impact the PROTAC's solubility, cell permeability, metabolic stability, and overall pharmacokinetic profile.[4][5]

Polyethylene Glycol (PEG) Linkers: Properties and Applications

Among the most common motifs used in PROTAC design are alkyl and PEG chains.[10] PEG linkers, composed of repeating ethylene glycol units, offer several distinct advantages that make them a cornerstone of modern PROTAC chemistry.[4][][12]

Key Advantages of PEG Linkers:

-

Enhanced Hydrophilicity: The repeating ether backbone of PEG creates a hydration shell, significantly improving the water solubility of the PROTAC molecule.[4][][13] This is crucial for enhancing bioavailability and compatibility with physiological environments.[2][4][12][13]

-

Increased Flexibility: PEG linkers act as "conformational shock absorbers," providing the necessary flexibility for the two ligands to independently and optimally orient themselves for favorable ternary complex formation.[][14] This entropic flexibility increases the probability that the warhead and E3 ligand will simultaneously occupy their respective binding pockets.[]

-

Tunable Length: The length of the PEG chain can be precisely controlled (e.g., PEG2, PEG4, PEG6), allowing for systematic optimization of the distance between the POI and the E3 ligase to achieve maximum degradation efficiency.[10][]

-

Biocompatibility: PEG is a well-established biocompatible polymer widely used in drug delivery and protein modification.

Challenges Associated with PEG Linkers:

-

Metabolic Stability: Compared to more rigid linkers, the flexible nature of PEG chains can sometimes lead to reduced metabolic stability in vivo.[4]

-

Synthesis Complexity: The synthesis of monodisperse, high-purity PEG linkers can be more challenging and costly than that of simple alkyl chains.[4]

The choice of linker is a delicate balance. While PEG linkers enhance solubility, more hydrophobic alkyl linkers can sometimes improve cell penetration.[2][14] The optimal linker design often involves a combination of motifs to fine-tune the physicochemical properties of the final PROTAC molecule.[10]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the core mechanism of action and a typical workflow for PROTAC development.

Caption: PROTAC Mechanism of Action within the cell.

Caption: General experimental workflow for PROTAC development.

Quantitative Data Summary

The following tables summarize hypothetical but representative data to illustrate key principles in PROTAC design.

Table 1: Effect of PEG Linker Length on Degradation Efficiency This table demonstrates the "hook effect" and the importance of optimizing linker length. Degradation is often most efficient at an optimal length, with shorter or longer linkers being less effective.[14]

| PROTAC Candidate | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |

| PROTAC-A | PEG2 | 150 | 75 |

| PROTAC-B | PEG4 | 25 | >95 |

| PROTAC-C | PEG6 | 50 | 90 |

| PROTAC-D | PEG8 | 200 | 60 |

| DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum level of degradation. |

Table 2: Comparative Physicochemical Properties of Linkers This table illustrates how linker choice affects key drug-like properties. PEG linkers generally improve solubility but may increase the topological polar surface area (TPSA).

| Property | PROTAC-Alkyl (C8) | PROTAC-PEG (PEG4) |

| Molecular Weight ( g/mol ) | ~780 | ~840 |

| cLogP | 4.5 | 3.2 |

| Aqueous Solubility (µM) | < 5 | > 50 |

| TPSA (Ų) | 120 | 155 |

| Cell Permeability (Papp) | High | Moderate |

| cLogP: Calculated Logarithm of the partition coefficient. TPSA: Topological Polar Surface Area. |

Table 3: Ternary Complex Formation Parameters This table shows how the linker can influence not just binding affinity but also the cooperativity (α) of ternary complex formation. A cooperativity value > 1 indicates that the binding of the second protein is enhanced after the first has bound.

| PROTAC Candidate | Binary K_D (POI, nM) | Binary K_D (E3, nM) | Ternary K_D (nM) | Cooperativity (α) |

| PROTAC-X (Alkyl) | 200 | 500 | 80 | 3.1 |

| PROTAC-Y (PEG4) | 180 | 450 | 35 | 5.8 |

| PROTAC-Z (Rigid) | 220 | 510 | 150 | 1.5 |

| K_D: Dissociation constant. Cooperativity (α) is a measure of the stabilization of the ternary complex relative to the binary complexes. |

Key Experimental Protocols

A robust suite of biophysical and cellular assays is essential for the rational design and optimization of PROTACs.[15]

6.1. Ternary Complex Formation and Binding Assays

These assays measure the direct interaction between the PROTAC, the POI, and the E3 ligase, providing crucial data on binding affinity and cooperativity.[16][17]

-

Surface Plasmon Resonance (SPR) / Biolayer Interferometry (BLI):

-

Principle: These label-free techniques measure changes in refractive index (SPR) or light interference (BLI) upon molecular binding to a sensor surface.[15]

-

Methodology:

-

Immobilize a high-purity recombinant protein (e.g., the E3 ligase) onto the sensor chip.

-

Inject the first binding partner (e.g., the PROTAC) at various concentrations to measure binary binding kinetics (k_on, k_off) and affinity (K_D).

-

To measure ternary complex formation, inject the second protein partner (the POI) pre-mixed with the PROTAC over the immobilized E3 ligase.

-

An enhanced binding response compared to the sum of individual interactions indicates ternary complex formation. Kinetic and affinity parameters of the complex can be determined.[17][18]

-

-

-

Isothermal Titration Calorimetry (ITC):

-

Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters (ΔH, ΔS, K_D) in a single experiment.[16][19]

-

Methodology:

-

Load a solution of one protein (e.g., E3 ligase) into the sample cell.

-

Load a solution of the PROTAC into the titration syringe.

-

Perform a series of small injections of the PROTAC into the protein solution and measure the resulting heat changes to determine the binary K_D.

-

To assess the ternary complex, saturate the protein in the cell (e.g., E3 ligase) with the PROTAC, and then titrate in the second protein (POI). The resulting thermogram provides information on the stability and cooperativity of the ternary complex.[18]

-

-

-

Fluorescence Polarization (FP):

-

Principle: This competitive binding assay measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein.[15][19]

-

Methodology:

-

A fluorescent probe (e.g., a known ligand for the E3 ligase) is incubated with the E3 ligase. The large complex tumbles slowly, resulting in high polarization.

-

The PROTAC is titrated into the solution, displacing the fluorescent probe. The smaller, displaced probe tumbles faster, leading to a decrease in polarization.

-

This method is effective for determining the binary binding affinity of the PROTAC for its target proteins.[15]

-

-

6.2. Cellular Degradation Assays

These assays quantify the primary endpoint of PROTAC activity: the reduction of POI levels within a cellular context.[20]

-

Western Blotting:

-

Principle: A standard biochemical technique to separate proteins by size and detect a specific protein using an antibody.

-

Methodology:

-

Treat cultured cells with a dose range of the PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours).

-

Lyse the cells and quantify total protein concentration.

-

Separate equal amounts of protein lysate via SDS-PAGE.

-

Transfer proteins to a membrane and probe with a primary antibody specific to the POI. A loading control (e.g., GAPDH, β-actin) should be used.

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Quantify band intensity to determine the percentage of remaining POI relative to vehicle-treated controls.

-

-

-

NanoBRET® and HiBiT® Lytic Detection Assays:

-

Principle: These are highly sensitive, plate-based bioluminescence assays for quantifying protein levels in live or lysed cells.[20][21]

-

Methodology (HiBiT Lytic):

-

Genetically tag the endogenous POI with the small 11-amino-acid HiBiT peptide using CRISPR/Cas9.

-

Treat cells with the PROTAC in a multi-well plate format.

-

Lyse the cells and add the LgBiT protein, which complements the HiBiT tag to form a functional NanoLuc® luciferase.

-

Add the luciferase substrate and measure the luminescent signal, which is directly proportional to the amount of HiBiT-tagged POI remaining.[21]

-

-

6.3. Target Ubiquitination Assays

These assays confirm the mechanism of action by directly detecting the ubiquitination of the POI.[22]

-

Immunoprecipitation followed by Western Blot:

-

Principle: This method isolates the POI from the cell lysate to specifically check its ubiquitination status.

-

Methodology:

-

Treat cells with the PROTAC, often in the presence of a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

-

Lyse the cells and incubate the lysate with an antibody against the POI that is conjugated to beads.

-

Collect the beads to immunoprecipitate the POI and its binding partners.

-

Elute the protein complexes, separate them by SDS-PAGE, and perform a Western blot using an antibody that recognizes ubiquitin.

-

A ladder of high-molecular-weight bands indicates polyubiquitination of the POI.

-

-

References

- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 2. The Essential Role of Linkers in PROTACs [axispharm.com]

- 4. precisepeg.com [precisepeg.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 19. Ternary complex formation - Profacgen [profacgen.com]

- 20. books.rsc.org [books.rsc.org]

- 21. Protein Degradation and PROTACs [promega.com.cn]

- 22. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HU [thermofisher.com]

An In-Depth Technical Guide to Heterobifunctional Degraders Featuring Benzyl-PEG10-Ots

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional Degraders

Heterobifunctional degraders, most notably Proteolysis Targeting Chimeras (PROTACs), represent a revolutionary therapeutic modality in drug discovery. Unlike traditional small-molecule inhibitors that function through occupancy-driven pharmacology, these degraders co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. This approach offers the potential to target proteins previously considered "undruggable" and provides a catalytic mode of action that can lead to a more profound and sustained biological effect.

A typical heterobifunctional degrader consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

The Crucial Role of the Linker and the Advantages of PEGylation

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex. Among the various linker types, polyethylene glycol (PEG) linkers have gained prominence due to their favorable characteristics. PEG linkers enhance the aqueous solubility and bioavailability of PROTAC molecules, which is often a challenge for these high molecular weight compounds. Their flexibility can also be advantageous in allowing the formation of a productive ternary complex by enabling the optimal orientation of the POI and E3 ligase. The length of the PEG linker is a key parameter that requires careful optimization to achieve maximal degradation potency.

Benzyl-PEG10-Ots: A Versatile Linker for PROTAC Synthesis

This compound is a bifunctional linker featuring a 10-unit polyethylene glycol chain. One terminus is capped with a benzyl group, providing a degree of lipophilicity, while the other end is functionalized with a tosylate (Ots) group. The tosylate is an excellent leaving group, making this linker ideal for nucleophilic substitution reactions with amine or hydroxyl groups present on either the POI ligand or the E3 ligase ligand, facilitating the final assembly of the PROTAC molecule.

Quantitative Analysis of Linker Length on Degrader Efficacy

The length of the PEG linker can significantly impact the degradation efficiency of a PROTAC. The following table summarizes representative data from studies investigating the effect of linker length on the degradation of target proteins. The data is presented as DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).

| Target Protein | E3 Ligase Ligand | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | Pomalidomide | PEG | 15 | 1.8 | >95 | Feller et al., 2018 |

| BRD4 | Pomalidomide | PEG | 19 | 4.9 | >95 | Feller et al., 2018 |

| BRD4 | Pomalidomide | PEG | 23 | 19.6 | >95 | Feller et al., 2018 |

| BRD4 | Pomalidomide | PEG | 27 | 78.4 | >90 | Feller et al., 2018 |

| Estrogen Receptor α | VHL Ligand | Alkyl | 9 | ~250 | ~70 | Cyrus et al., 2011 |

| Estrogen Receptor α | VHL Ligand | Alkyl | 12 | ~100 | ~80 | Cyrus et al., 2011 |

| Estrogen Receptor α | VHL Ligand | Alkyl | 16 | ~50 | ~90 | Cyrus et al., 2011 |

| Estrogen Receptor α | VHL Ligand | Alkyl | 19 | ~250 | ~60 | Cyrus et al., 2011 |

Note: The presented data is a compilation from different studies and should be interpreted as illustrative of the general trend of linker length dependency. Direct comparison between different target systems should be made with caution.

Experimental Protocols

Protocol 1: Synthesis of a Heterobifunctional Degrader using this compound

This protocol describes a general procedure for the final coupling step in PROTAC synthesis, where a ligand containing a nucleophilic handle (e.g., a primary amine or a phenol) is reacted with this compound.

Materials:

-

Ligand (POI or E3 ligase) with a free amine or phenol group (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA) (3.0 eq)

-

Argon or Nitrogen atmosphere

-

Reverse-phase HPLC for purification

Procedure:

-

Dissolve the amine- or phenol-containing ligand in anhydrous DMF under an inert atmosphere.

-

Add the base (K2CO3 for phenols, DIPEA for amines) to the solution and stir for 10 minutes at room temperature.

-

In a separate vial, dissolve this compound in a minimal amount of anhydrous DMF.

-

Add the this compound solution dropwise to the reaction mixture containing the ligand and base.

-

Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) overnight. The reaction progress can be monitored by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by reverse-phase HPLC to obtain the final heterobifunctional degrader.

-

Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry.

Protocol 2: Western Blotting for Protein Degradation Assessment

This protocol outlines the standard method for quantifying the degradation of a target protein in cells treated with a heterobifunctional degrader.

Materials:

-

Cell line expressing the protein of interest

-

Heterobifunctional degrader stock solution (in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the protein of interest

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the heterobifunctional degrader for the desired time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the protein of interest overnight at 4 °C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with the loading control antibody, or use a multiplexing detection system.

-

Quantify the band intensities using image analysis software and normalize the target protein levels to the loading control.

Protocol 3: HiBiT-Based Protein Degradation Assay

This protocol provides a quantitative, real-time method to measure protein degradation in live cells.

Materials:

-

CRISPR/Cas9-edited cell line with the HiBiT tag knocked into the endogenous locus of the protein of interest

-

Nano-Glo® HiBiT Lytic Detection System (Promega)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Seed the HiBiT-tagged cells in a white, opaque multi-well plate.

-

Treat the cells with a serial dilution of the heterobifunctional degrader.

-

At the desired time points, add the Nano-Glo® HiBiT Lytic Reagent directly to the wells.

-

Incubate for 10 minutes at room temperature to allow for cell lysis and signal generation.

-

Measure the luminescence using a plate-based luminometer.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Determine the DC50 and Dmax values by fitting the data to a dose-response curve.

Protocol 4: AlphaLISA Ternary Complex Formation Assay

This protocol describes a no-wash, bead-based immunoassay to detect the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

-

Recombinant tagged POI (e.g., His-tagged)

-

Recombinant tagged E3 ligase complex (e.g., GST-tagged VBC complex)

-

Heterobifunctional degrader

-

AlphaLISA anti-tag acceptor beads (e.g., anti-His)

-

AlphaLISA streptavidin-coated donor beads

-

Biotinylated anti-tag antibody (e.g., biotinylated anti-GST)

-

AlphaLISA buffer

-

384-well ProxiPlate

Procedure:

-

Prepare a solution of the tagged POI and the heterobifunctional degrader in AlphaLISA buffer.

-

Prepare a solution of the tagged E3 ligase complex in AlphaLISA buffer.

-

In a 384-well ProxiPlate, combine the POI-degrader solution and the E3 ligase solution.

-

Incubate for 1 hour at room temperature to allow for ternary complex formation.

-

Add the AlphaLISA acceptor beads and the biotinylated anti-tag antibody.

-

Incubate for 1 hour at room temperature.

-

Add the streptavidin-coated donor beads.

-

Incubate for 30 minutes in the dark.

-

Read the plate on an Alpha-enabled plate reader.

-

An increase in the AlphaLISA signal indicates the formation of the ternary complex.

Visualizations

Caption: Mechanism of action of a heterobifunctional degrader.

Caption: General workflow for PROTAC synthesis and evaluation.

Caption: Logical relationship between linker length and degradation efficacy.

Methodological & Application

Application Notes and Protocols: Synthesis of Benzyl-PEG10-Ots for PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a novel therapeutic modality for targeted protein degradation. A typical PROTAC consists of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker plays a crucial role in the efficacy of the PROTAC, influencing its solubility, cell permeability, and the formation of a stable ternary complex between the target protein and the E3 ligase. Polyethylene glycol (PEG) chains are frequently employed as linkers in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length.

This document provides a detailed protocol for the synthesis of Benzyl-PEG10-Ots, a tosylated PEG linker commonly used in the construction of PROTACs. The tosyl group serves as an excellent leaving group, facilitating the subsequent nucleophilic substitution reaction required to conjugate the linker to either the target protein ligand or the E3 ligase ligand.

Synthesis Overview

The synthesis of this compound is a straightforward one-step tosylation reaction starting from the commercially available Benzyl-PEG10-alcohol. The reaction involves the activation of the terminal hydroxyl group of the PEG chain with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | Benzyl-PEG10-alcohol | Commercially Available |

| Reagents | p-Toluenesulfonyl chloride (TsCl), Pyridine, 4-Dimethylaminopyridine (DMAP) | General Tosylation Protocols |

| Solvent | Dichloromethane (DCM) | General Tosylation Protocols |

| Reaction Temperature | 0 °C to Room Temperature | General Tosylation Protocols |

| Reaction Time | 12-24 hours | Typical for tosylation reactions |

| Purification Method | Aqueous work-up followed by column chromatography | Standard organic synthesis purification |

| Expected Yield | > 80% | Based on similar tosylation reactions |

| Final Product | This compound | - |

Experimental Protocol

Materials and Reagents

-

Benzyl-PEG10-alcohol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for column chromatography elution

Procedure

-

Reaction Setup:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Benzyl-PEG10-alcohol (1.0 eq).

-

Dissolve the alcohol in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

-

Addition of Reagents:

-

To the cooled solution, add pyridine (2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Slowly add p-toluenesulfonyl chloride (TsCl) (1.5 eq) portion-wise, ensuring the temperature remains at 0 °C.

-

-

Reaction:

-

After the addition of TsCl is complete, allow the reaction mixture to slowly warm to room temperature.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl to remove pyridine, saturated NaHCO₃ solution to neutralize any remaining acid, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil.

-

-

Characterization:

-

Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Expected ¹H NMR signals include the characteristic peaks for the benzyl group, the PEG chain, and the tosyl group.

-

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Role in PROTAC Assembly

Caption: Role of this compound in PROTAC synthesis.

Application Notes and Protocols for the Conjugation of Benzyl-PEG10-OTs

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the conjugation of Benzyl-PEG10-OTs, a polyethylene glycol (PEG)-based linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3] The tosylate (OTs) group on this compound is an excellent leaving group, facilitating nucleophilic substitution reactions with various functional groups to form stable covalent bonds.

Overview of the Conjugation Reaction

The conjugation of this compound proceeds via a nucleophilic substitution reaction (typically SN2). A nucleophile, such as an amine, thiol, or alcohol on the target molecule (e.g., a protein, peptide, or small molecule ligand), attacks the terminal carbon of the PEG chain, displacing the tosylate group.

General Reaction Scheme:

Where:

-

R-Nu-H represents the target molecule containing a nucleophilic group (e.g., -NH2, -SH, -OH).

-

HOTs is the tosylate leaving group in its protonated form.

The choice of solvent and base is crucial for the success of the reaction and will depend on the nature of the nucleophile and the solubility of the starting materials.

Experimental Protocol: Conjugation of this compound with a Nucleophile

This protocol provides a general procedure for the conjugation of this compound to a target molecule containing a primary amine. Modifications may be necessary for other nucleophiles.

Materials:

-

This compound

-

Amine-containing target molecule

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent (e.g., DMSO, Acetonitrile)

-

A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Reagents for quenching the reaction (e.g., water or a primary amine like Tris buffer)

-

Solvents for purification (e.g., water, acetonitrile, ethyl acetate, hexane)

Equipment:

-

Magnetic stir plate

-

Standard laboratory glassware

-

Purification system (e.g., High-Performance Liquid Chromatography (HPLC) or flash chromatography)

-

Analytical instruments for characterization (e.g., LC-MS, NMR)

Procedure:

-

Preparation:

-

Ensure all glassware is dry.

-

Under an inert atmosphere, dissolve the amine-containing target molecule (1.0 equivalent) in the chosen anhydrous solvent (e.g., DMF).

-

Add the non-nucleophilic base (1.5 - 2.0 equivalents) to the solution.

-

-

Reaction:

-

In a separate vial, dissolve this compound (1.0 - 1.2 equivalents) in a minimal amount of the same anhydrous solvent.

-

Add the this compound solution dropwise to the stirring solution of the target molecule and base.

-

Allow the reaction to stir at room temperature. The reaction progress should be monitored by a suitable technique (e.g., TLC, LC-MS) to determine the optimal reaction time (typically 2-24 hours). For less reactive nucleophiles, gentle heating (e.g., 40-60 °C) may be required.

-

-

Quenching:

-

Once the reaction is complete, quench by adding a small amount of water or an amine-containing buffer to consume any unreacted this compound.

-

-

Work-up and Purification:

-

The work-up procedure will depend on the properties of the conjugated product. A common method is to dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and other water-soluble impurities.

-

The crude product should be purified using an appropriate chromatographic technique. Reverse-phase HPLC is often effective for purifying PEGylated compounds.

-

-

Characterization:

-

Confirm the identity and purity of the final conjugate using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Data Presentation: Representative Reaction Conditions and Outcomes